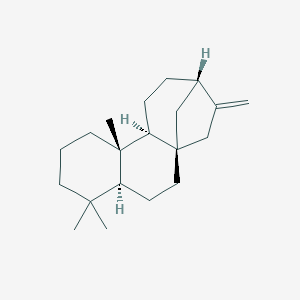

ent-Kaurene

Overview

Description

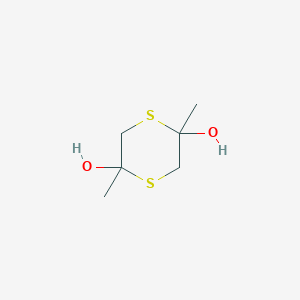

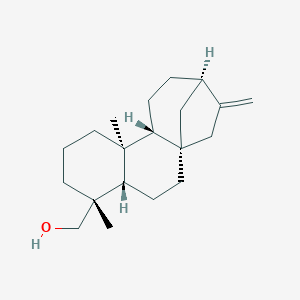

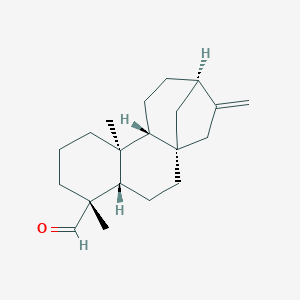

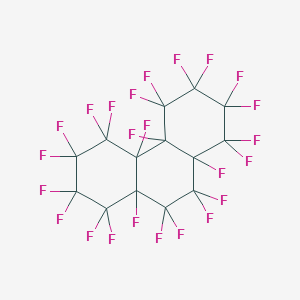

Ent-Kaurene is a class of natural diterpenoid compounds abundantly found in the plants of the Isodon genus (Lamiaceae family) . They are a unique category of the diterpenoid family and have a long-standing history of research and medical applications in traditional Eastern remedies . They have garnered increasing interest due to their structural diversity and complexity, together with extensive bioactivity profiles .

Synthesis Analysis

The synthesis of ent-Kaurene involves a C–C activation method . Other key steps in the synthesis include a tandem Birch reduction propargylation reaction as well as a carbon–oxygen bond cleavage/lactonization sequence . The ent-Kaurene synthase catalyzes the formation of ent-Kaurene through a multistep cyclization process .Molecular Structure Analysis

The molecular structure of ent-Kaurene is elucidated by comprehensive spectroscopic analysis, quantum chemical calculation of NMR parameters and electronic circular dichroism, quantitative interproton distance analysis, and single crystal X-ray diffraction experiment . The first X-ray crystal structure of ent-kaur-16-ene synthase has been reported .Chemical Reactions Analysis

Ent-Kaurene synthase is the key enzyme for gibberellins (GAs) biosynthesis, which may act as a catalyst in the formation of ent-Kaurene, the precursor for GAs, by cyclization or rearrangement of the substrate ent-Copalyl diphosphate . Channeling the key carbocation intermediates through different reaction pathways offers access to different diterpene scaffolds .Physical And Chemical Properties Analysis

The Km value for copalyl pyrophosphate is 0.35 µM, and the optimal pH is 6.8 to 7.5 . The activity requires divalent cations such as Mg2+, Mn2+, and Co2+, whereas Cu2+, Ca2+, and Ba2+ inhibit the activity .Scientific Research Applications

Immunosuppressive Effects

- ent-Kaurene diterpenoids from Isodon serra show a distinct immunosuppressive effect both in vitro and in vivo. They effectively suppress murine splenic T lymphocytes overproduction, with Enmein being particularly sensitive. This activity is due to interference with DNA replication and cell cycle regulation (Zhang et al., 2005).

Chemistry and Bioactivity

- ent-Kaurene diterpenoids are known for their structural diversity and extensive bioactivity profiles, including antitumor, antibacterial, antiviral, and antiinflammatory effects. They exhibit significant anticancer activities by regulating transcription factors, protein kinases, and apoptotic proteins (Ding et al., 2017).

Biosynthetic Intermediate of Plant Hormone

- ent-Kaurene is a biosynthetic intermediate of the plant hormone gibberellins. Studies on moss and liverwort show the involvement of ent-kaurene synthase in this process, which is crucial for understanding plant hormone biosynthesis (Kawaide et al., 2011).

Anticancer Compound Optimization

- Natural ent-kaurene diterpenoid, oridonin, has been studied for its anticancer efficacy. Derivatives of oridonin show higher potency than the original compound in inducing apoptosis and cell cycle arrest in cancer cells, suggesting its potential in cancer therapy (Xu et al., 2017).

Cytotoxic Effects on Cancer Cells

- ent-Kaurene diterpenoids from Isodon phyllostachys have shown cytotoxic effects against K562 cells, indicating their potential application in cancer treatment (Li et al., 2006).

Effect on Human Peripheral Blood Mononuclear Cells

- ent-Kaurenes' impact on the viability of human peripheral blood mononuclear cells has been explored, contributing to the understanding of their potential therapeutic applications without significant toxicity (Cordero et al., 2012).

Emission as a Hydrocarbon Precursor

- The emission of ent-kaurene, a diterpenoid hydrocarbon precursor for gibberellins, into the headspace from plants suggests its significance in plant biology and potential applications in agriculture (Otsuka et al., 2004).

Mechanism of Action

Future Directions

The ent-Kaurane diterpenoids are integral parts of tetracyclic natural products that are widely distributed in terrestrial plants. These compounds have been found to possess interesting bioactivities, ranging from antitumor, antifungal, and antibacterial to anti-inflammatory activities . Future research directions could focus on developing novel strategies for synthesizing these natural products .

properties

IUPAC Name |

(1S,4R,9R,10R,13R)-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32/c1-14-12-20-11-8-16-18(2,3)9-5-10-19(16,4)17(20)7-6-15(14)13-20/h15-17H,1,5-13H2,2-4H3/t15-,16-,17+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVABDHFQKWOSV-HPUSYDDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCCC([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873117 | |

| Record name | (-)-Kaur-16-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

562-28-7 | |

| Record name | (-)-Kaur-16-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.